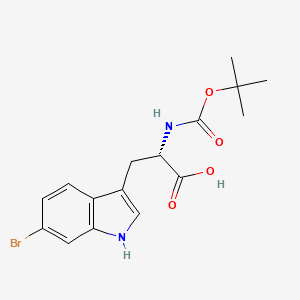

Boc-6-Bromo-L-tryptophan

Description

BenchChem offers high-quality Boc-6-Bromo-L-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-6-Bromo-L-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRGNBUFSULZAZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

synthesis of Boc-6-Bromo-L-tryptophan

An In-depth Technical Guide to the Synthesis of N-α-Boc-6-Bromo-L-tryptophan

Introduction

Halogenated amino acids are critical building blocks in modern medicinal chemistry and drug development. Their incorporation into peptides and other bioactive molecules can significantly enhance pharmacological properties, including binding affinity, metabolic stability, and cell permeability[1]. Among these, 6-bromo-L-tryptophan is a particularly valuable derivative, serving as a versatile precursor for a wide range of pharmaceuticals, especially those targeting neurological disorders[2]. The bromine atom at the 6-position of the indole ring not only modulates the electronic properties of the molecule but also provides a reactive handle for further chemical diversification through cross-coupling reactions[1][3].

In peptide synthesis, the protection of the α-amino group is a fundamental requirement to prevent unwanted side reactions during peptide bond formation. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under various conditions and its facile, acid-labile removal[4][5]. The synthesis of N-α-Boc-6-Bromo-L-tryptophan, therefore, represents a key enabling step for the integration of this important halogenated amino acid into complex therapeutic candidates.

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the prevalent and reliable strategies for synthesizing Boc-6-Bromo-L-tryptophan. It emphasizes the underlying chemical principles, offers detailed experimental protocols, and discusses the critical aspects of purification and characterization to ensure the production of a high-purity, stereochemically defined final product.

Strategic Approaches to Synthesis

The can be approached from different retrosynthetic perspectives. The most logical and widely adopted strategy involves a two-stage process: first, the synthesis of the key intermediate, 6-bromo-L-tryptophan, followed by the protection of its α-amino group with the Boc moiety.

Direct bromination of L-tryptophan or N-Boc-L-tryptophan is generally avoided in preparative synthesis. The electron-rich indole ring is susceptible to electrophilic attack at multiple positions, leading to a mixture of regioisomers that are difficult to separate. Therefore, a more controlled approach starting from a pre-brominated indole precursor is vastly superior for ensuring regioselectivity.

More recently, biosynthetic methods using engineered enzymes and microorganisms have emerged as green alternatives for producing halogenated tryptophans, offering high selectivity under mild conditions[6][7][8][9]. While powerful, these methods often require specialized biological expertise and infrastructure. This guide will focus on the more broadly accessible chemical and chemoenzymatic routes.

Sources

- 1. Bromotryptophans and their incorporation in cyclic and bicyclic privileged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. Boc Protected Compounds [asna.com.sa]

- 6. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum [frontiersin.org]

- 8. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]

- 9. Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Boc-6-Bromo-L-tryptophan: Synthesis, Properties, and Applications in Modern Drug Discovery

For Immediate Release

Shanghai, China – March 10, 2026 – As a cornerstone in the synthesis of complex peptides and a valuable building block in medicinal chemistry, N-α-tert-butoxycarbonyl-6-bromo-L-tryptophan (Boc-6-Bromo-L-tryptophan) presents a unique molecular scaffold for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of its core attributes, a detailed synthesis protocol, and its applications, underscoring its significance in the advancement of therapeutic peptide development.

Core Compound Identification and Properties

Boc-6-Bromo-L-tryptophan is a derivative of the essential amino acid L-tryptophan, featuring a bromine atom at the 6-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This strategic modification enhances its utility in solid-phase peptide synthesis (SPPS) and as a precursor for more complex molecular architectures.

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 97444-12-7 | [1] |

| Molecular Formula | C₁₆H₁₉BrN₂O₄ | [1] |

| Molecular Weight | 383.24 g/mol | [1] |

| Parent Compound | 6-Bromo-L-tryptophan | [2] |

| Parent CAS Number | 52448-17-6 | [2] |

| Racemic (DL) Parent | 6-Bromo-DL-tryptophan | [3] |

| Racemic Parent CAS | 33599-61-0 | [3] |

| Purity | Typically ≥97% | [4] |

| Storage Conditions | Store desiccated at -20°C, protect from light | [5] |

Synthesis of Boc-6-Bromo-L-tryptophan: A Step-by-Step Protocol

The synthesis of Boc-6-Bromo-L-tryptophan is typically achieved through the protection of the commercially available 6-Bromo-L-tryptophan. The following protocol is adapted from established methods for the N-Boc protection of amino acids.[6]

Causality of Experimental Choices

The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is due to its high reactivity towards the amino group under basic conditions and the stability of the resulting Boc-protected amino acid under various coupling conditions. The use of a mixed solvent system (dioxane and water) facilitates the dissolution of both the polar amino acid and the nonpolar Boc₂O. Triethylamine (TEA) acts as a base to deprotonate the amino group, enhancing its nucleophilicity for the reaction with Boc₂O. The acidic workup is crucial for the removal of unreacted reagents and byproducts, leading to the isolation of the pure product.

Detailed Synthesis Protocol

Materials:

-

6-Bromo-L-tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Triethylamine (TEA)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 6-Bromo-L-tryptophan (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: While stirring, add triethylamine (1.5 equivalents) to the solution.

-

Boc Protection: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Add water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 using a 5% citric acid solution.

-

Extract the acidified aqueous layer with ethyl acetate (3 times).

-

-

Isolation:

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Boc-6-Bromo-L-tryptophan.

-

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.

Caption: Synthetic workflow for Boc-6-Bromo-L-tryptophan.

Applications in Peptide Synthesis and Drug Discovery

The incorporation of the Boc protecting group makes Boc-6-Bromo-L-tryptophan a versatile building block in solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the N-terminal amino group, which can be readily removed under acidic conditions, allowing for the sequential addition of amino acids to a growing peptide chain.[7]

The presence of the bromine atom on the indole ring of tryptophan opens up a range of possibilities for post-synthesis modification and introduces unique properties to the resulting peptides.

Incorporation into Bioactive Peptides

6-Bromotryptophan is a naturally occurring, post-translationally modified amino acid found in various marine organisms, often in peptides with significant biological activities.[8][9] These peptides exhibit a range of pharmacological effects, including antimicrobial, insecticidal, hemolytic, and cytotoxic activities.[8] The presence of the bulky bromine atom can enhance the peptide's stability against proteolytic degradation.[8]

A notable example is the "light sleeper" peptide (r7a conotoxin) isolated from the venom of the fish-hunting cone snail Conus radiatus. This 33-amino acid peptide contains three residues of 6-bromo-L-tryptophan and has been shown to induce a sleep-like state in mice.[10][11]

A Tool for Drug Discovery and Development

The unique properties of 6-bromotryptophan-containing peptides make them valuable leads for drug discovery. Peptides with antimicrobial properties could be developed into new antibiotics, while those that interact with specific receptors in the nervous system may have applications in treating neurological disorders.[8] Furthermore, peptides exhibiting antitumor activity are potential candidates for cancer therapeutics.[8]

The bromine atom also serves as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of novel peptide analogs with altered pharmacological profiles.[12]

Sources

- 1. molcore.com [molcore.com]

- 2. 6-Bromo-L-tryptophan | 52448-17-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Boc-6-Bromo-L-tryptophan(97444-12-7 ),Amatek Chemical Co., Ltd._Sell Information_Chemical Cloud Database [chemcd.com]

- 5. goldbio.com [goldbio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP2970374A2 - Solid phase peptide synthesis processes and associated systems - Google Patents [patents.google.com]

- 8. Peptides with brominated tryptophan analogs could protect marine animals | EurekAlert! [eurekalert.org]

- 9. eurekaselect.com [eurekaselect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Multiple 6-bromotryptophan residues in a sleep-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bromotryptophans and their incorporation in cyclic and bicyclic privileged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Boc-6-Bromo-L-tryptophan in Organic Solvents

Abstract

Boc-6-bromo-L-tryptophan is a critical building block in contemporary peptide synthesis and drug discovery, valued for its utility in creating complex peptide architectures and halogenated pharmaceutical compounds. Its synthetic efficiency is profoundly dependent on its solubility characteristics within organic solvents, which governs reaction kinetics, purification strategies, and overall process viability. This in-depth technical guide provides a comprehensive framework for understanding and manipulating the solubility of Boc-6-bromo-L-tryptophan. It synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a reliable resource for optimizing their chemical processes. While extensive quantitative solubility data for this specific derivative is not widely published, this guide establishes a robust predictive framework based on the physicochemical properties of the molecule, data from analogous compounds, and established analytical protocols.

Introduction: The Strategic Importance of Solubility

Chemical Identity and Significance

Boc-6-bromo-L-tryptophan is a derivative of the essential amino acid L-tryptophan, featuring two key modifications:

-

Nα-Boc Protection: The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This modification is fundamental in peptide chemistry, preventing unintended reactions of the amino group during peptide coupling steps.[] Crucially, the Boc group increases the molecule's overall lipophilicity, generally enhancing its solubility in a range of organic solvents compared to the unprotected amino acid.[2]

-

6-Bromo Substitution: A bromine atom is incorporated at the 6-position of the indole ring. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[3][4]

The dual functionality of this compound makes it an invaluable asset in the synthesis of modified peptides and complex heterocyclic drug candidates.[4]

The Critical Role of Solubility in Process Chemistry

Understanding and controlling solubility is not merely an academic exercise; it is a cornerstone of efficient and scalable chemical synthesis.[5][6] For a process scientist, solubility data dictates:

-

Reaction Conditions: The choice of solvent directly impacts reaction concentration, which can influence reaction rates and equilibrium positions. Poor solubility often leads to sluggish or incomplete reactions.[6]

-

Purification Efficiency: Crystallization, a primary purification method, is entirely dependent on differential solubility in various solvent systems at different temperatures.

-

Formulation Development: In later stages, solubility is a key determinant of a drug candidate's bioavailability and the feasibility of creating stable formulations.[5]

This guide addresses the practical need for a reliable approach to assessing and predicting the solubility of Boc-6-bromo-L-tryptophan.

Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by a balance of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a foundational principle.[7]

Physicochemical Properties of Boc-6-Bromo-L-tryptophan

To predict its solubility, we must first analyze the molecule's structure:

-

Polar Moieties: The molecule contains a carboxylic acid group (-COOH) and an indole N-H group, both capable of hydrogen bonding.

-

Nonpolar Moieties: The tert-butyl group, the indole ring, and the bromine atom contribute to the molecule's nonpolar, lipophilic character.

The presence of the bulky, nonpolar Boc group and the hydrophobic bromine atom suggests that Boc-6-bromo-L-tryptophan will exhibit significantly different solubility from its parent amino acid, L-tryptophan, which is primarily soluble in polar, aqueous systems.[2][8][9] The increased lipophilicity shifts its preference towards organic solvents.

Solvent Selection Principles

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds but do not donate them. They are excellent at solvating polar molecules. It is anticipated that Boc-6-bromo-L-tryptophan will show high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to interact with the carboxylic acid and indole N-H groups. Indeed, supplier information often indicates solubility in DMSO.[10]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are effective at dissolving large, lipophilic molecules. Given the significant nonpolar surface area of Boc-6-bromo-L-tryptophan, good solubility is expected in dichloromethane (DCM).

-

Ethers (e.g., THF, Diethyl Ether): Tetrahydrofuran (THF) is a moderately polar ether that should effectively dissolve the compound. Diethyl ether, being less polar, may be a poorer solvent.

-

Alcohols (e.g., Methanol, Ethanol): These are polar protic solvents. While they can engage in hydrogen bonding, the large nonpolar part of the solute may limit high solubility. Solubility is expected to be moderate and decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol).[2][9]

-

Nonpolar Solvents (e.g., Hexanes, Toluene): The presence of polar functional groups will likely render the compound poorly soluble in highly nonpolar solvents like hexanes.

Quantitative & Qualitative Solubility Data

Table 1: Estimated Solubility Profile of Boc-6-Bromo-L-tryptophan

| Solvent Family | Solvent | Predicted Solubility | Rationale & Insights |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High (>20 mg/mL) | Excellent H-bond acceptor. Often used for creating concentrated stock solutions.[10][11] |

| Dimethylformamide (DMF) | Very High (>20 mg/mL) | Similar to DMSO, highly effective for polar and complex organic molecules. | |

| Acetonitrile (ACN) | Moderate | Less polar than DMSO/DMF; can be a good solvent for reactions and HPLC analysis. | |

| Chlorinated | Dichloromethane (DCM) | High | Effective for molecules with a balance of polar and nonpolar features. Common reaction solvent. |

| Chloroform (CHCl₃) | High | Similar to DCM. | |

| Ethers | Tetrahydrofuran (THF) | High | Good balance of polarity and ether functionality for solvation. |

| Diethyl Ether | Low to Moderate | Less polar than THF; may be used as an anti-solvent for crystallization. | |

| Alcohols | Methanol (MeOH) | Moderate | Good H-bonding capability but may be counteracted by the large lipophilic structure.[2] |

| Ethanol (EtOH) | Moderate | Solubility likely lower than in Methanol due to increased nonpolar character of the solvent.[9] | |

| Esters | Ethyl Acetate (EtOAc) | Moderate to High | A versatile solvent of intermediate polarity, often used for extraction and chromatography. |

| Nonpolar | Toluene | Low | The molecule's polarity is too high for significant solubility. |

| Hexanes / Heptane | Very Low / Insoluble | Used as an anti-solvent to induce precipitation or crystallization from more polar solvents. |

Experimental Protocol: Accurate Solubility Determination

To generate reliable, in-house solubility data, the isothermal shake-flask method is the gold standard.[7][12] It is considered the most dependable technique for measuring thermodynamic equilibrium solubility.[13]

Principle of the Shake-Flask Method

The method relies on achieving a state of thermodynamic equilibrium between the undissolved solid solute and a saturated solution of that solute in a specific solvent at a constant temperature.[7][12] The concentration of the solute in the clear, saturated solution is then measured analytically.

Materials and Reagents

-

Boc-6-bromo-L-tryptophan (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 or 0.45 µm, PTFE, chemically inert)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of solid Boc-6-bromo-L-tryptophan to a series of vials. "Excess" is critical to ensure saturation is achieved and maintained.[7] A visual confirmation of undissolved solid should be present throughout the experiment.

-

Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[7][14][15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of particulate matter, the supernatant must be clarified. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter.[7][12]

-

Quantification:

-

Carefully take an aliquot of the clear filtrate and dilute it with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the precise concentration. A calibration curve must be generated using standards of known concentration.[5]

-

-

Data Reporting: Report the solubility in standard units such as mg/mL or mol/L, always specifying the temperature at which the measurement was made.[7]

Diagram of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Method.

Practical Considerations and Troubleshooting

Encountering solubility issues is a common challenge in organic synthesis.[6] A systematic approach can often resolve these problems.

Common Challenges

-

Poor Solubility: The most common issue, leading to low reaction concentrations and poor yields.[6]

-

"Oiling Out": The compound separates as a liquid phase instead of crystallizing as a solid. This often happens when a solution is supersaturated or cools too quickly from a high temperature.[16]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The solid form of the starting material should be consistent.[15]

Strategies for Solubility Enhancement

-

Temperature Adjustment: For most neutral organic compounds, solubility increases with temperature. Running a reaction at an elevated temperature can be a simple solution. However, this must be balanced with the thermal stability of the compound.[17]

-

Solvent System Optimization:

-

Change the Primary Solvent: Switch to a solvent with a more suitable polarity, as guided by Table 1.

-

Use a Co-solvent: Adding a small amount of a highly effective solvent (like DMSO or DMF) to a primary solvent system can dramatically increase solubility.[6] This technique is powerful but requires care, as the co-solvent can sometimes complicate downstream processing.

-

Troubleshooting Logic Diagram

This decision tree provides a logical pathway for addressing poor solubility in a reaction setup.

Caption: Decision Tree for Troubleshooting Solubility Issues.

Conclusion

While a definitive, publicly sourced database for the solubility of Boc-6-bromo-L-tryptophan remains elusive, a robust and scientifically sound approach can be formulated. By understanding the molecule's fundamental physicochemical properties and applying the gold-standard shake-flask method, researchers can generate the high-quality, reproducible data needed for successful process development. The principles and protocols detailed in this guide provide the necessary tools to predict, measure, and troubleshoot solubility, empowering scientists to optimize synthetic routes, enhance purification efficiency, and accelerate the development of novel therapeutics.

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of N-Boc-6-methyl-L-tryptophan in Organic Solvents.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Benchchem. (n.d.). Managing poor solubility and instability issues in reactions.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- CymitQuimica. (n.d.). CAS 52448-17-6: 6-Bromo-L-tryptophan.

- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.

- BOC Sciences. (n.d.). BOC-Amino Acids.

- Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- Lonza. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.

- Chem-Impex. (n.d.). 6-Bromo-L-tryptophan.

- MedchemExpress.com. (n.d.). 6-Bromo-L-tryptophan (6BrW).

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 52448-17-6: 6-Bromo-L-tryptophan | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. raytor.com [raytor.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]

The Natural Discovery of 6-Bromotryptophan: A Technical Guide from Marine Venoms to Human Metabolism

Executive Summary

The discovery of novel biomolecules fundamentally expands our understanding of biological systems and provides new avenues for therapeutic development. This technical guide provides an in-depth exploration of the discovery of 6-bromo-L-tryptophan, a rare, post-translationally modified amino acid. Initially identified in the venom peptides of marine cone snails, this molecule has since emerged as a significant component in organisms ranging from sea sponges to humans. We will detail the pioneering analytical work that led to its identification, elucidate the enzymatic machinery responsible for its biosynthesis, and discuss its diverse physiological roles, from chemical defense in marine ecosystems to its surprising correlation with chronic kidney disease progression in humans. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview grounded in field-proven insights and experimental detail.

The Initial Discovery: Unmasking a Modified Amino Acid in Conus Venom

The story of 6-bromotryptophan begins not in a laboratory but in the complex chemical arsenal of predatory marine cone snails. These organisms are renowned for producing a vast array of unique, neurotoxic peptides (conotoxins) used to immobilize prey. The investigation into these venoms provided the first evidence of this unusual amino acid.

1.1. The Biological Context: The Chemical Ecology of Cone Snails

Cone snails (Conus) have evolved highly sophisticated venom systems containing hundreds of distinct peptides. This chemical diversity is a rich source for drug discovery. It was within this context that researchers, while characterizing novel peptides, encountered a recurring analytical anomaly—a tryptophan residue with an unexpected mass.

1.2. The Analytical Challenge: Initial Observations and Mass Spectrometry

The first clues emerged from mass spectrometry analysis of peptides isolated from the venom of the worm-hunting Conus imperialis and the fish-hunting Conus radiatus[1]. A heptapeptide from C. imperialis and a 33-amino acid peptide from C. radiatus (later named bromosleeper peptide for its sleep-inducing effect in mice) both showed a mass increase of approximately 78/80 Da at a tryptophan position, corresponding to the isotopic mass of a single bromine atom[1][2].

This observation pointed towards a novel post-translational modification: the halogenation of a tryptophan residue[1]. This was a significant finding, as it was the first documented case of tryptophan modification in a eukaryotic system and the first report of in-vivo tryptophan halogenation[1].

1.3. Definitive Identification: A Multi-pronged, Self-Validating Workflow

Confirming the identity and precise structure of the modified residue required a rigorous, multi-step approach to ensure scientific validity. The causality behind this workflow is clear: mass spectrometry suggests what the modification is, but only a combination of sequencing, chemical synthesis, and comparative analysis can prove its exact structure and stereochemistry.

-

Peptide Isolation and Purification:

-

Crude venom is extracted from the dissected venom ducts of Conus specimens.

-

The crude extract is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the complex mixture of peptides.

-

Fractions are collected and screened via mass spectrometry to identify peptides with the characteristic mass shift indicative of bromination.

-

-

Sequence Analysis:

-

Edman Degradation: Automated Edman degradation is performed on the purified peptide. At the cycle corresponding to the modified tryptophan, a blank is observed, as the phenylthiohydantoin (PTH) derivative of 6-bromotryptophan is not a standard and does not elute at a known position. This provides positional information.

-

Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) or other fragmentation techniques are used to generate fragment ions. The fragmentation pattern confirms the peptide backbone sequence and localizes the mass modification to a specific tryptophan residue.

-

-

Structural Confirmation (The Self-Validating Step):

-

Chemical Synthesis: Authentic L-6-bromotryptophan is chemically synthesized as a reference standard. This is the most critical step, as it creates an unambiguous comparator.

-

Enzymatic Digestion: The native peptide is completely hydrolyzed into its constituent amino acids using a cocktail of proteases (e.g., pronase, aminopeptidase M).

-

Co-elution Analysis: The hydrolyzed amino acid mixture from the native peptide is analyzed via RP-HPLC alongside the synthetic L-6-bromotryptophan standard. The modified amino acid from the natural peptide must co-elute—exhibiting the identical retention time—with the synthetic standard to confirm its identity as 6-bromotryptophan[1].

-

Chiral Analysis: The stereochemistry is confirmed by treating the isolated natural and synthetic amino acids with a chiral derivatizing agent and/or by using chiral chromatography columns to verify that the natural form is the L-enantiomer[1].

-

This comprehensive workflow provides a self-validating system. The convergence of data from mass spectrometry, sequencing, and direct comparison with a synthetic standard leaves no ambiguity as to the identity of the novel residue.

Caption: A workflow diagram illustrating the multi-step process from venom extraction to the definitive identification of L-6-bromotryptophan.

The Biochemical Blueprint: Biosynthesis and Enzymology

The discovery of 6-bromotryptophan as a non-coded amino acid immediately raised a critical question: how is it made?[3][4]. The answer lies in the field of enzymology, specifically with a class of enzymes capable of performing regioselective halogenation.

2.1. The Enzymatic Machinery: Flavin-Dependent Tryptophan 6-Halogenases

Research has shown that the bromination of tryptophan is not a random chemical event but a precisely controlled enzymatic reaction. The key players are flavin-dependent halogenases (FDHs). These enzymes utilize a reduced flavin adenine dinucleotide (FADH₂), molecular oxygen, and a halide salt (e.g., NaBr) to generate a highly reactive hypohalous acid intermediate within a protected active site[5].

The tryptophan 6-halogenase Thal, isolated from the bacterium Streptomyces albogriseolus, serves as an excellent model for this process. Structural biology studies of Thal have provided profound insights into its mechanism[5].

-

Mechanism of Action: The enzyme positions the tryptophan substrate in its active site with remarkable precision. A conserved lysine residue is hypothesized to be crucial for catalysis. The C6 carbon of the tryptophan's indole ring is oriented closest to where the electrophilic bromine species is generated, ensuring that the aromatic substitution occurs specifically at this position[5]. This steric guidance by the enzyme active site overrides the intrinsic electronic preferences of the indole ring, demonstrating a high degree of catalytic control[5].

Sources

- 1. A novel post-translational modification involving bromination of tryptophan. Identification of the residue, L-6-bromotryptophan, in peptides from Conus imperialis and Conus radiatus venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple 6-bromotryptophan residues in a sleep-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptides with brominated tryptophan analogs could protect marine animals | EurekAlert! [eurekalert.org]

- 4. Bromotryptophan and its Analogs in Peptides from Marine Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based switch of regioselectivity in the flavin-dependent tryptophan 6-halogenase Thal - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization and Methodological Workflows for Boc-6-Bromo-L-tryptophan: An In-Depth Technical Guide

Dateline: March 10, 2026 | Tokyo, Japan Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

As an application scientist overseeing advanced peptide synthesis and transition-metal catalysis workflows, I cannot overstate the importance of rigorous analytical validation for halogenated building blocks. Boc-6-Bromo-L-tryptophan (CAS: 97444-12-7) serves as a critical linchpin in modern drug discovery. The C6-bromine atom acts as a highly specific orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi), allowing for the late-stage functionalization of complex peptides.

However, the integrity of these downstream applications relies entirely on the purity and regiochemical accuracy of the starting material. This whitepaper establishes a self-validating analytical framework and details the causality behind the spectroscopic data and experimental protocols associated with Boc-6-Bromo-L-tryptophan.

Spectroscopic Data Analysis: A Self-Validating System

When analyzing halogenated indole derivatives, we do not merely look for the presence of spectral peaks; we look for interdependent relationships between mass spectrometry and NMR splitting patterns. This creates a self-validating system where one technique confirms the mechanistic assumptions of the other.

Mass Spectrometry (ESI-MS): The Isotopic Signature

The causality of the mass spectral profile is rooted in the natural isotopic abundance of bromine. Bromine exists as two stable isotopes,

Validation Logic: This isotopic signature acts as the primary validation checkpoint. If the 1:1 doublet is absent, the compound has either undergone dehalogenation or the synthesis has failed.

Proton NMR ( H NMR): Resolving Regiochemistry

A common point of failure in tryptophan derivatization is regiochemical ambiguity (e.g., bromination at C5 vs. C6). We validate the C6 position unequivocally through the

In a 6-substituted indole, the C7 proton is physically isolated between the ring junction and the bulky bromine atom. Lacking an adjacent ortho proton, it appears as a singlet (or a very fine doublet due to long-range meta coupling,

Carbon NMR ( C NMR): The Heavy Atom Effect

The heavy atom effect of bromine causes a distinct upfield shift of the ipso carbon (C6). While a typical aromatic C-H carbon resonates around 120–125 ppm, the C6-Br carbon is shielded, typically appearing near 115–116 ppm.

Quantitative Data Summary

| Technique | Parameter | Value / Assignment | Structural Implication |

| ESI-MS | Confirms presence of one Bromine atom | ||

| Indole NH | ~8.18 ppm (br s, 1H) | Intact indole heterocycle | |

| C7-H | ~7.51 ppm (s or d, | Confirms C6 regiochemistry (isolated proton) | |

| C4-H | ~7.45 ppm (d, | Ortho-coupling with C5-H | |

| C5-H | ~7.21 ppm (dd, | Ortho-coupling with C4-H | |

| NH-Boc | ~5.08 ppm (d, | Successful | |

| ~1.42 ppm (s, 9H) | Presence of tert-butyl group | ||

| C6 (C-Br) | ~115.0 - 116.3 ppm | Heavy atom shielding effect | |

| IR (ATR) | N-H stretch | 3364, 3202 cm | Indole and Carbamate N-H bonds |

System Workflows & Visualizations

To ensure absolute clarity in the laboratory, the analytical and synthetic logic is mapped out below.

Logical workflow for the spectroscopic validation of Boc-6-Bromo-L-tryptophan.

Synthetic workflow from 6-Bromo-L-tryptophan to C6-functionalized derivatives.

Experimental Protocols

Protocol 1: N- -Boc Protection of 6-Bromo-L-tryptophan

Objective: Mask the

Step-by-Step Methodology:

-

Suspend 6-bromo-L-tryptophan (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add a mild base, such as sodium bicarbonate (

, 2.0 eq), and stir. Validation Check: The solution should become clear, indicating the formation of the soluble sodium salt. -

Cool the mixture to 0 °C using an ice bath. Causality: Lowering the temperature suppresses the competitive hydrolysis of

by water. -

Add

(1.1 eq) dropwise. -

Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

-

Acidify the mixture to pH 3 using 1M HCl. Causality: Acidification protonates the newly formed Boc-amino acid carboxylate, rendering it lipophilic and extractable into the organic phase.

-

Extract with ethyl acetate (

mL), dry over anhydrous

Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling

This protocol leverages the C6-bromide as a handle for C-C bond formation, as standardized in modern 2.

Step-by-Step Methodology:

-

Charge an oven-dried Schlenk flask with Boc-6-bromo-L-tryptophan methyl ester (1.0 eq),

catalyst (0.05 eq), and SPhos ligand (0.1 eq) under a strict argon atmosphere. -

Add anhydrous THF to dissolve the reagents.

-

Slowly inject a solution of dimethylzinc in heptane (2.0 eq). Causality: Dimethylzinc acts as the transmetalating agent. The slow addition controls the exothermic nature of the transmetalation step.

-

Heat the reaction mixture to 60 °C and monitor via LC-MS. Validation Check: Look for the disappearance of the 383/385

doublet and the appearance of the methylated product mass. -

Upon completion, quench with saturated aqueous

to safely destroy unreacted organozinc species, then extract with an organic solvent.

References

- Title: 97444-12-7 | Boc-6-BroMo-L-tryptophan (Chemical Properties and CAS Validation)

- Title: Total Synthesis of (-)-Aspergilazine A (Supplementary Information & NMR Data)

- Title: Synthesis of N-Boc-6-methyl-L-tryptophan: An In-depth Technical Guide Source: BenchChem URL

Sources

An In-depth Technical Guide to the Stability and Storage of Boc-6-Bromo-L-tryptophan

Executive Summary

Boc-6-Bromo-L-tryptophan is a specialized amino acid derivative pivotal for advancements in pharmaceutical research, particularly in the synthesis of novel therapeutics and biochemical probes.[1] Its structural integrity is paramount to ensure the validity of experimental outcomes and the quality of synthesized products. This guide provides a comprehensive analysis of the factors governing the stability of Boc-6-Bromo-L-tryptophan, offering field-proven recommendations for its storage and handling. We will delve into the inherent chemical liabilities of the Boc-protected, bromo-substituted indole structure and outline a self-validating framework for in-house stability assessment based on forced degradation principles. The objective is to equip researchers, scientists, and drug development professionals with the necessary expertise to maintain the compound's purity, potency, and performance.

Introduction

In the landscape of medicinal chemistry and peptide synthesis, precision is non-negotiable. The starting materials we employ are the foundation of our discoveries. Boc-6-Bromo-L-tryptophan, a non-proteinogenic amino acid, serves as a critical building block.[1][2] Its brominated indole ring offers a unique handle for synthetic modifications, enhancing reactivity or modulating biological interactions, while the tert-butyloxycarbonyl (Boc) protecting group ensures controlled reactivity during complex synthetic sequences.[3][4]

However, the very features that make this molecule valuable also contribute to its potential instability. The tryptophan core is notoriously susceptible to environmental factors, and understanding these liabilities is not merely a matter of procedural compliance but a fundamental aspect of scientific integrity. An uncharacterized degradation of this reagent can lead to failed reactions, impure products, and misleading biological data. This guide, therefore, moves beyond generic storage advice to explain the causality behind the recommended conditions and provides a robust protocol for verifying stability within your own laboratory environment.

Physicochemical Properties

A thorough understanding of a compound's properties is the first step in designing appropriate storage and handling protocols. The key physicochemical characteristics of Boc-6-Bromo-L-tryptophan are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(6-bromo-1H-indol-3-yl)propanoic acid | [5][6] |

| Synonyms | Boc-L-Trp(6-Br)-OH, N-Boc-6-Bromo-L-tryptophan | N/A |

| CAS Number | 97444-12-7 | N/A |

| Molecular Formula | C16H19BrN2O4 | N/A |

| Molecular Weight | 383.24 g/mol | N/A |

| Appearance | White to off-white solid/powder | [3] |

| Purity (Typical) | ≥97% (HPLC) | N/A |

| Solubility | Soluble in polar organic solvents (e.g., Dichloromethane, Dimethylformamide) | [7] |

Note: The molecular formula and weight correspond to the Boc-protected form of 6-Bromo-L-tryptophan (C11H11BrN2O2).[5][6]

Caption: Figure 1: Chemical Structure of Boc-6-Bromo-L-tryptophan.

Core Principles of Stability

The stability profile of Boc-6-Bromo-L-tryptophan is a composite of three key structural features: the Boc protecting group, the tryptophan indole core, and the bromine substituent.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide chemistry, valued for its predictable stability.[7] It is robustly stable under basic, nucleophilic, and catalytic hydrogenation conditions. This resilience allows for selective manipulation of other functional groups without premature deprotection.[3] However, its defining characteristic is its lability under acidic conditions. Exposure to acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) rapidly and cleanly cleaves the carbamate to release the free amine, carbon dioxide, and tert-butyl cation. This inherent acid sensitivity means that storage in or exposure to an acidic environment, even vapor, must be strictly avoided.

The Influence of the Tryptophan Indole Core

The indole ring of tryptophan is an electron-rich aromatic system, making it highly susceptible to oxidation.[8] This is the primary liability for most tryptophan derivatives. Degradation can be initiated by several common laboratory factors:

-

Oxidation: Atmospheric oxygen can lead to gradual degradation, often forming colored byproducts that result in a yellow or brown appearance of the solid material.[9] This process can be accelerated by the presence of trace metal impurities. The indole ring can be oxidized to form various products, including oxindoles.[8][10]

-

Photodegradation: Exposure to ultraviolet (UV) light, particularly wavelengths below 300 nm, can cause significant degradation of the tryptophan residue.[11][12][13] This process often involves complex radical mechanisms and can lead to the formation of N-formylkynurenine and other photoproducts, contributing to discoloration and loss of purity.[14][15]

The Impact of the Bromo-Substituent

The presence of a bromine atom on the indole ring can influence the molecule's electronic properties and, consequently, its stability. Halogenation can sometimes increase a compound's potency or alter its metabolic stability.[4] While specific degradation studies on the bromo-substituted indole of this particular molecule are not widely published, the electron-withdrawing nature of bromine can affect the reactivity of the indole ring towards electrophilic attack and oxidation. It may also subtly alter its photosensitivity.

Recommended Storage and Handling Conditions

Based on the compound's chemical nature and supplier recommendations, the following conditions are essential for maximizing the shelf-life and preserving the integrity of Boc-6-Bromo-L-tryptophan.

| Parameter | Recommendation | Rationale / Causality |

| Temperature | Store at 2–8 °C (Refrigerated). For long-term storage (>1 year), consider -20 °C. | Reduces the rate of potential oxidative and hydrolytic degradation pathways. Lower temperatures slow down chemical reactions.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen, which is a key initiator of oxidative degradation of the indole ring.[9] |

| Light | Protect from light by using an amber vial or storing in a dark location. | The tryptophan core is susceptible to photodegradation upon exposure to UV light, leading to impurity formation.[11][13] |

| Moisture | Keep container tightly sealed in a dry environment. Use a desiccator for added protection. | Prevents hydrolysis of the Boc group (if acidic moisture is present) and minimizes water-catalyzed degradation pathways. |

| Chemical Purity | Avoid storing near strong acids, bases, or oxidizing agents. | Prevents accidental deprotection (acids), side reactions (bases), or accelerated degradation of the indole ring (oxidizers).[3][8] |

Potential Degradation Pathways

Understanding potential degradation routes is crucial for developing stability-indicating analytical methods and for troubleshooting failed experiments. The primary degradation pathways for Boc-6-Bromo-L-tryptophan are hypothesized to be acid-catalyzed hydrolysis, oxidation, and photodegradation.

Caption: Figure 2: Potential Degradation Pathways for Boc-6-Bromo-L-tryptophan.

A Framework for In-House Stability Assessment

Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications, as stability can be compromised by shipping and handling. A self-validating stability assessment, or forced degradation study, provides the ultimate assurance of quality. This process involves intentionally stressing the compound to produce likely degradants and ensuring your analytical method can resolve them.[16][17]

Experimental Design: A Forced Degradation Study Protocol

This protocol is designed to identify potential degradation products and validate the specificity of a stability-indicating HPLC method.[9][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]

Caption: Figure 3: Workflow for a Self-Validating Stability Study.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of Boc-6-Bromo-L-tryptophan (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions: Aliquot the stock solution for each stress test. A control sample (unstressed stock solution) should be stored at 2-8°C in the dark.

-

Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C. Withdraw samples at timed intervals (e.g., 2, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor at intervals.

-

Thermal Degradation: Expose both the solid powder and a stock solution to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid powder and stock solution to light according to ICH Q1B guidelines (an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[19][20]

-

-

Analytical Methodology:

-

Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard.[16][21]

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 5 mM sodium acetate) and an organic modifier (e.g., acetonitrile) is typically required to separate the polar parent compound from potentially less polar degradants.[22]

-

Detection: Monitor at a wavelength where both the parent compound and potential degradants absorb, for example, 280 nm for the indole ring and a lower wavelength like 220 nm for general detection.[13]

-

-

Data Interpretation:

-

Specificity: The primary goal is to demonstrate that the peaks corresponding to degradation products are well-resolved from the main Boc-6-Bromo-L-tryptophan peak.

-

Peak Purity: Use a diode array detector (DAD) to assess peak purity and ensure the main peak is not co-eluting with any degradants.

-

Mass Balance: The total amount of drug detected (parent + degradants) should remain reasonably constant throughout the study. A significant loss in mass balance may indicate the formation of non-UV active products or precipitation.

-

Example Forced Degradation Data Summary

The following table illustrates how to present the results from a forced degradation study.

| Stress Condition | Duration | % Degradation of Parent Compound | No. of Degradation Products | Comments |

| 0.1 M HCl (60°C) | 8h | 15.2% | 2 | Primary degradant likely de-protected 6-Bromo-L-tryptophan. |

| 0.1 M NaOH (60°C) | 24h | < 2% | 0 | Compound is highly stable to basic conditions, as expected. |

| 3% H₂O₂ (RT) | 4h | 11.5% | 3 | Multiple oxidative species formed. |

| Heat (80°C, solid) | 48h | 3.1% | 1 | Minor degradation; discoloration observed. |

| Photolytic (ICH Q1B) | 7 days | 18.9% | >4 | Highly sensitive to light; complex degradation profile. |

Conclusion

The chemical integrity of Boc-6-Bromo-L-tryptophan is governed by its susceptibility to acid hydrolysis, oxidation, and photodegradation. While the Boc group provides stability against bases and nucleophiles, the indole core remains a point of vulnerability. Adherence to stringent storage conditions—refrigeration, protection from light, and exclusion of moisture and oxygen—is critical for preserving the compound's purity. For researchers engaged in high-stakes drug development and synthesis, implementing a self-validating forced degradation study is the most reliable strategy to ensure the quality of this key synthetic building block, thereby safeguarding the integrity of the entire research and development process.

References

-

Carver, J. A., & Sheil, M. M. (1995). Photodegradation of tryptophan residues and attenuation of molecular chaperone activity in alpha-crystallin are correlated. Biochemical and Biophysical Research Communications, 212(3), 900-905. [Link]

-

Wang, Y., et al. (2021). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. Water, 13(17), 2383. [Link]

-

Holt, L. A., & Milligan, B. (1977). The Photodecomposition of Tryptophan Peptides. Photochemistry and Photobiology, 26(5), 521-523. [Link]

-

Edwards, A. M., & Silva, E. (1990). Riboflavin-sensitized photoprocesses of tryptophan. Journal of Photochemistry and Photobiology B: Biology, 7(2-4), 125-136. [Link]

-

Wikipedia contributors. (2024). Indole. In Wikipedia, The Free Encyclopedia. [Link]

-

Leaver, I. H., & Ramsay, G. C. (1965). STUDIES ON THE PHOTO DEGRADATION OF TRYPTOPHAN. Photochemistry and Photobiology, 4(4), 531-534. [Link]

-

BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

-

FDCELL. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2015, 951681. [Link]

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

Gika, H. G., et al. (2018). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Journal of Pharmaceutical and Biomedical Analysis, 150, 38-46. [Link]

-

Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(11), 2820-2824. [Link]

-

Arora, P. K., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2378. [Link]

-

PubChem. 6-bromo-L-tryptophan. [Link]

-

Farkas, T., et al. (2000). HPLC of tryptophan and its metabolites: as OPA derivatives and on the basis of their UV and fluorescence spectra, simultaneously. Biomedical Chromatography, 14(4), 235-240. [Link]

-

Arora, P. K., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2378. [Link]

-

Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. Journal of Pharmaceutical and Scientific Innovation, 3(4), 314-319. [Link]

-

de Oliveira, D. N., et al. (2012). Quantification of tryptophan in plasma by high performance liquid chromatography. Química Nova, 35(8), 1668-1671. [Link]

-

Patel, P., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 6(3), 1-10. [Link]

-

Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(11), 2820-2824. [Link]

-

Sharma, G., & Saini, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]

-

May, H. D., et al. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. International Journal of Molecular Sciences, 22(8), 3986. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-broMo-L-tryptophan | 52448-17-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. 6-bromo-L-tryptophan | C11H11BrN2O2 | CID 9856996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 52448-17-6: 6-Bromo-L-tryptophan | CymitQuimica [cymitquimica.com]

- 7. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]

- 8. Indole - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. Photodegradation of tryptophan residues and attenuation of molecular chaperone activity in alpha-crystallin are correlated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. The photodecomposition of tryptophan peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Riboflavin-sensitized photoprocesses of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. scispace.com [scispace.com]

- 18. benchchem.com [benchchem.com]

- 19. biobostonconsulting.com [biobostonconsulting.com]

- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 21. irjpms.com [irjpms.com]

- 22. scielo.br [scielo.br]

using Boc-6-Bromo-L-tryptophan in manual peptide synthesis

An in-depth technical guide to utilizing Boc-6-Bromo-L-tryptophan in manual Solid-Phase Peptide Synthesis (SPPS). This document provides the mechanistic rationale, validated protocols, and troubleshooting strategies required to successfully incorporate this halogenated unnatural amino acid into complex peptide sequences.

Introduction & Mechanistic Rationale

The incorporation of halogenated unnatural amino acids, such as 6-Bromo-L-tryptophan, is a powerful strategy in modern drug development. The bromine atom at the C6 position of the indole ring enhances the peptide's lipophilicity, improves metabolic stability against proteolytic degradation, and serves as a synthetic handle for late-stage functionalization (e.g., via Suzuki-Miyaura cross-coupling).

While Fmoc-SPPS is the industry standard, Boc/Bzl (tert-butoxycarbonyl/benzyl) chemistry remains indispensable for synthesizing base-sensitive sequences, complex thioesters for Native Chemical Ligation (NCL), or when specific aggregation-prone sequences demand the unique solvation properties of trifluoroacetic acid (TFA).

However, the electron-rich indole ring of tryptophan is highly vulnerable during Boc-SPPS. The repetitive use of 50% TFA for Boc deprotection generates highly reactive tert-butyl carbocations. Without intervention, these electrophiles will alkylate the tryptophan side chain, leading to irreversible mass adducts (+56 Da per tert-butyl group). Although the electron-withdrawing bromine atom slightly deactivates the indole ring compared to native tryptophan, the C2 and C3 positions remain susceptible. Consequently, the strategic use of carbocation scavengers is an absolute requirement for sequence fidelity.

Physicochemical Profiling

Understanding the physical properties of the building block is essential for calculating coupling stoichiometry and predicting solubility during activation.

Table 1: Physicochemical Properties of Boc-6-Bromo-L-tryptophan

| Parameter | Specification | Mechanistic Implication |

| Chemical Name | (S)-3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid | Standard Boc-protected α-amine. |

| CAS Number | 97444-12-7 | Unique identifier for procurement. |

| Molecular Weight | 383.24 g/mol | Required for accurate equivalent calculations. |

| Side-Chain Protection | Unprotected (Requires Scavengers) | The indole nitrogen is exposed; mandates optimized scavenger cocktails during TFA and HF treatments. |

Mechanistic Pathway of Alkylation and Scavenging

To design a self-validating protocol, one must understand the causality of side reactions. During the removal of the N-terminal Boc group, the generation of tert-butyl cations creates an electrophilic environment. The addition of nucleophilic scavengers like Dithioethane (DTE) or 1,2-Ethanedithiol (EDT) provides a kinetically favored alternative target for these cations, preserving the structural integrity of the 6-Bromo-tryptophan residue.

Application Note: Optimizing the Coupling Efficiency of Boc-6-Bromo-L-tryptophan in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Strategic Context

Halogenated tryptophans, particularly 6-Bromo-L-tryptophan (6-Br-Trp), are highly valued building blocks in the synthesis of marine natural products (e.g., iotrochamide B) [3], conopeptides targeting neurological receptors [1], and novel fluorescent probes [2]. However, incorporating 6-Br-Trp during Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges. The steric bulk of the bromine atom at the C6 position of the indole ring, combined with the inherent susceptibility of the tryptophan side chain to electrophilic alkylation, demands a highly optimized coupling and protection strategy [5].

This application note provides a comprehensive guide to maximizing the coupling efficiency of Boc-6-Bromo-L-tryptophan in Boc-SPPS, detailing the mechanistic causality behind reagent selection, side-reaction mitigation, and step-by-step experimental protocols.

Mechanistic Insights: Steric Hindrance and Side-Reaction Mitigation

The Impact of 6-Bromo Substitution on Coupling Kinetics

The introduction of a bulky bromine atom at the 6-position of the indole ring restricts the conformational freedom of the tryptophan side chain. During the activation of the

Indole Nitrogen Protection: Preventing Electrophilic Alkylation

In Boc-SPPS, the repetitive use of Trifluoroacetic Acid (TFA) for N-

Causality & Solution : Utilizing an indole-protected derivative, such as Boc-6-Bromo-L-Trp(Boc)-OH or Boc-6-Bromo-L-Trp(For)-OH , is mandatory. The

Coupling Reagent Selection Matrix

To overcome the steric hindrance of 6-Br-Trp, the choice of activating reagent is critical. Aminium (uronium) salts like HATU generate highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) esters, which benefit from neighboring-group effects (anchimeric assistance) provided by the pyridine nitrogen, drastically accelerating the coupling of hindered amino acids[7].

Table 1: Comparative Efficacy of Coupling Reagents for Hindered Tryptophan Derivatives [4, 6, 7]

| Coupling Reagent | Active Ester Generated | Expected Yield | Racemization Risk | Key Advantages & Mechanistic Notes |

| HATU / DIEA | OAt | >90% | Very Low | Superior for sterically hindered residues; anchimeric assistance accelerates reaction. |

| HBTU / DIEA | OBt | 80-90% | Low | Cost-effective for routine couplings; may struggle with highly hindered sequences. |

| PyBOP / DIEA | OBt | >85% | Low | Phosphonium-based; prevents N-terminal guanidinylation during slow fragment couplings. |

| DIC / OxymaPure | Oxyma | >90% | Very Low | Non-explosive alternative to HOBt/HOAt; excellent for microwave-assisted SPPS. |

| EDC / HOBt | OBt | 70-80% | Moderate | Water-soluble byproducts; generally insufficient reactivity for bulky halogenated Trp. |

(Note: If the coupling of 6-Br-Trp is exceptionally slow, excess uronium reagents (HATU/HBTU) can cause chain-terminating guanidinylation of the free N-terminal amine. In such cases, switching to a phosphonium reagent like PyBOP is chemically justified[7].)

Figure 1: Decision matrix for selecting coupling reagents when incorporating sterically hindered halogenated tryptophan derivatives.

Validated Experimental Protocol: Coupling Boc-6-Bromo-L-Trp(Boc)-OH

This self-validating protocol ensures maximum coupling efficiency while suppressing epimerization and side reactions.

Materials Required

-

Resin : MBHA or PAM resin (depending on desired C-terminal functionality).

-

Amino Acid : Boc-6-Bromo-L-Trp(Boc)-OH (3.0 equivalents relative to resin loading).

-

Activator : HATU (2.9 equivalents) to prevent capping by excess uronium species [7].

-

Base : N,N-Diisopropylethylamine (DIEA) (6.0 equivalents).

-

Solvents : Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: N-

-

Treat the resin-bound peptide with 50% TFA in DCM (v/v) containing 1% triisopropylsilane (TIS) as a scavenger for 1 minute, drain, and repeat for 20 minutes [5].

-

Wash the resin thoroughly with DCM (3 × 1 min) and DMF (3 × 1 min).

-

Neutralize the resin with 10% DIEA in DMF (2 × 1 min) to liberate the free N-terminal amine. Wash with DMF (5 × 1 min).

Step 2: Pre-Activation of Boc-6-Bromo-L-Trp(Boc)-OH Causality: Pre-activation ensures the rapid formation of the highly reactive OAt ester before introduction to the resin, minimizing the exposure of the peptide chain to unreacted coupling reagents.

-

In a clean, dry vial, dissolve Boc-6-Bromo-L-Trp(Boc)-OH (3.0 eq) and HATU (2.9 eq) in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

-

Add DIEA (6.0 eq) to the solution. The mixture will transition to a pale yellow color, indicating the formation of the active ester.

-

Allow the mixture to pre-activate at room temperature for exactly 2–3 minutes. Do not exceed 5 minutes to prevent degradation of the active ester.

Step 3: Coupling Reaction

-

Transfer the pre-activated amino acid solution to the SPPS reaction vessel containing the neutralized resin.

-

Agitate the suspension gently (via nitrogen bubbling or orbital shaking) at room temperature for 60 to 120 minutes.

-

Drain the reaction mixture and wash the resin with DMF (4 × 1 min) and DCM (4 × 1 min).

Step 4: Self-Validation (Kaiser Test)

-

Extract a few resin beads and perform a qualitative ninhydrin (Kaiser) test [5].

-

Observation : Colorless or pale yellow beads indicate a complete coupling (>99%). Blue beads indicate unreacted primary amines.

-

Intervention : If the test is positive (blue), do not deprotect. Perform a second coupling (double coupling) using a different activating system (e.g., PyBOP/DIEA) to avoid guanidinylation [7].

Figure 2: Optimized workflow for the coupling and validation of Boc-6-Bromo-L-Trp(Boc)-OH in SPPS.

Cleavage and Global Deprotection

Following the completion of the peptide sequence, the final cleavage must be carefully managed to prevent the re-alkylation of the 6-Br-Trp residue.

-

Perform the final N-terminal Boc deprotection using 50% TFA/DCM.

-

Cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) containing 5% p-cresol and 5% p-thiocresol as carbocation scavengers at 0 °C for 1 hour [5].

-

The

-Boc group is quantitatively removed during this step, yielding the fully deprotected 6-Br-Trp containing peptide.

Conclusion

The successful incorporation of Boc-6-Bromo-L-tryptophan in SPPS requires a strategic balance of highly efficient coupling reagents (HATU/DIEA or PyBOP) and robust side-chain protection (

References

- US Patent 5889147A. Bromo-tryptophan conopeptides. Google Patents.

-

Frese, M. et al. Modular Combination of Enzymatic Halogenation of Tryptophan with Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]

Boc-6-Bromo-L-tryptophan deprotection using TFA

Application Note: High-Efficiency TFA-Mediated Deprotection of Boc-6-Bromo-L-Tryptophan

Executive Summary

6-Bromo-L-tryptophan is a critical halogenated building block frequently utilized in the synthesis of marine natural products (such as Aspergilazine A) and specialized therapeutic peptides[1]. During both solid-phase peptide synthesis (SPPS) and solution-phase chemistry, the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) presents a significant chemoselectivity challenge. This application note details the mechanistic pitfalls of indole alkylation and provides optimized, self-validating protocols for the high-purity deprotection of 6-Bromo-L-tryptophan derivatives.

Mechanistic Insights: The Alkylation Dilemma

The fundamental challenge in Boc deprotection lies in the generation of highly reactive electrophiles. During acidolysis, the Boc group decomposes into carbon dioxide and a tert-butyl cation[2][3].

While the 6-bromo substituent exerts a mild inductive electron-withdrawing effect on the indole system, the pyrrole moiety remains highly nucleophilic. Without intervention, the tert-butyl cation readily undergoes electrophilic aromatic substitution with the indole ring (typically at positions 2, 5, 7, or the N1 amine), leading to irreversible side-product formation[4][5]. To prevent this, nucleophilic "scavengers" must be incorporated into the cleavage cocktail to competitively trap the carbocation before it can modify the tryptophan residue[3].

Mechanistic workflow of Boc deprotection and the role of scavengers in preventing alkylation.

Scavenger Selection and Causality

The choice of scavenger directly dictates the purity of the final 6-Bromo-Trp derivative. Do not rely on generic cleavage cocktails without understanding their specific interactions with the indole ring:

-

Triisopropylsilane (TIS): Acts as a bulky hydride donor. It rapidly reduces the tert-butyl cation to inert isobutane gas. TIS is highly recommended as it leaves no reactive adducts and is highly efficient at quenching carbocations[2][3].

-

1,2-Ethanedithiol (EDT): A potent nucleophile that traps cations via thioether formation. It is highly effective at preventing tryptophan oxidation, though prolonged exposure can lead to dithioketal formation[2].

-

Water (H₂O): Acts as a mild nucleophile to form tert-butanol, supplementing primary scavengers[3].

-

Thioanisole (Critical Warning): While common in "Reagent K" for complex SPPS, thioanisole should be explicitly avoided for tryptophan-rich sequences. Its cation adducts can act as secondary alkylating agents, transferring alkyl groups directly to the indole nitrogen[2].

Quantitative Data: Scavenger Efficacy

The following table summarizes the impact of various scavenger cocktails on the crude yield and purity of model tryptophan-containing peptides during TFA cleavage. The synergistic use of TIS and EDT provides optimal suppression of alkylation[3].

| Cleavage Cocktail (v/v) | Reaction Time (h) | Crude Yield (%) | Crude Purity (%) | Major Side Product (%) |

| TFA / H₂O (95:5) | 2 | 85 | 70 | 15 (t-butylated Trp) |

| TFA / TIS / H₂O (95:2.5:2.5) | 2 | 92 | 90 | < 5 (t-butylated Trp) |

| TFA / EDT / H₂O (95:2.5:2.5) | 2 | 90 | 88 | < 6 (t-butylated Trp) |

| TFA / TIS / EDT / H₂O (94:1:2.5:2.5) | 2 | 93 | 92 | < 3 (t-butylated Trp) |

Experimental Protocols

Protocol A: Solution-Phase Deprotection of Boc-6-Bromo-L-Tryptophan

This protocol is optimized for the deprotection of individual amino acid building blocks or small intermediates, such as those utilized in the total synthesis of Aspergilazine A[1].

-

Dissolution: Dissolve Boc-6-Bromo-L-tryptophan (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

-

Causality: DCM ensures complete solvation of the protected amino acid before the introduction of the acid, preventing localized concentration spikes.

-

-

Scavenger Addition: Add TIS (2.5 eq) to the solution.

-

Acidolysis: Cool the reaction mixture to 0 °C using an ice bath. Slowly add TFA dropwise until the DCM:TFA ratio reaches 1:1 (v/v).

-

Causality: Cooling mitigates the exothermic nature of the acid-base reaction and slows down the initial kinetic rate of indole alkylation, allowing the TIS scavenger to effectively compete for the carbocation[1].

-

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours[1].

-

Quenching & Partitioning: Concentrate the mixture in vacuo to remove excess TFA. Partition the resulting residue between DCM and saturated aqueous NaHCO₃[1].

-

Causality: The basic aqueous wash neutralizes residual TFA, converting the 6-Bromo-Trp into its free amine form, which partitions cleanly into the organic layer[1].

-

-

Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 6-Bromo-L-tryptophan.

Protocol B: Solid-Phase Cleavage of 6-Bromo-Trp Peptides

This protocol outlines the global deprotection and resin cleavage of SPPS peptides containing 6-Bromo-Trp[2][3].

-

Resin Preparation: Swell the dried peptidyl-resin in DCM for 30 minutes in a fritted reaction vessel. Drain the DCM completely[3].

-

Causality: Swelling expands the polymer matrix, ensuring the cleavage cocktail can access all peptide linkages uniformly.

-

-

Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v)[2][3]. For sequences highly prone to oxidation, use TFA/TIS/EDT/H₂O (94:1:2.5:2.5, v/v/v/v)[3].

-

Causality: Fresh preparation prevents the premature degradation of EDT and ensures maximum scavenger nucleophilicity.

-

-

Cleavage: Add 10 mL of the cleavage cocktail per gram of resin. Agitate gently at room temperature for 2 to 3 hours[6].

-

Filtration: Filter the cleavage solution into a clean round-bottom flask. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates[3].

-

Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether while stirring continuously[3].

-

Causality: This is a self-validating isolation step. Cold ether acts as an anti-solvent for the highly polar deprotected peptide, causing it to precipitate. Conversely, the non-polar scavengers (TIS, EDT) and quenched byproducts (isobutane, tert-butanol) remain completely soluble in the ether phase, effectively purifying the peptide[3].

-

-

Isolation: Centrifuge the suspension at 4°C to pellet the peptide. Decant the ether, wash the pellet twice more with fresh cold ether, and dry under a stream of nitrogen[3].

References

-

Troubleshooting incomplete Boc deprotection in tryptophan peptides. Benchchem.2

-

Application Note and Protocols: Deprotection of Boc Group from Tryptophan-Containing Peptides. Benchchem. 3

-

(PDF) A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. 4

-

tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group. ResearchGate. 5

-

Total Synthesis of (-)-Aspergilazine A. Amazon S3. 1

-

Preventing Side-Chain Tert-Butylation in Peptide Synthesis. Benchchem. 6

Sources

cleavage cocktail for tryptophan-containing peptides

Application Note: Optimization of Cleavage Cocktails for Tryptophan-Containing Peptides in Fmoc-SPPS

In Fmoc-based solid-phase peptide synthesis (SPPS), the final cleavage step is a critical juncture where the peptide is simultaneously detached from the solid support and stripped of its side-chain protecting groups[1]. While trifluoroacetic acid (TFA) is the cornerstone reagent for this process, it generates highly reactive carbocations from acid-labile protecting groups (e.g., tert-butyl, Trt, Pbf)[1].